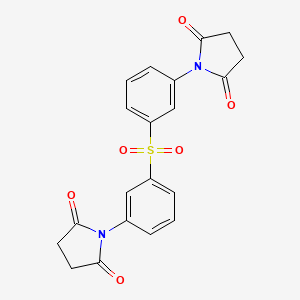
1,1'-(Sulfonyldibenzene-3,1-diyl)dipyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZENESULFONYL]PHENYL}PYRROLIDINE-2,5-DIONE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a pyrrolidine-2,5-dione moiety linked to a benzenesulfonyl group, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 1-{3-[3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZENESULFONYL]PHENYL}PYRROLIDINE-2,5-DIONE typically involves a multi-step process. One common method includes the coupling of a pyrrolidine-2,5-dione derivative with a benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the reaction . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
1-{3-[3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZENESULFONYL]PHENYL}PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{3-[3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZENESULFONYL]PHENYL}PYRROLIDINE-2,5-DIONE involves the inhibition of specific enzymes and ion channels. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which plays a crucial role in its anticonvulsant and analgesic effects . The compound’s interaction with these molecular targets disrupts normal cellular signaling pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
1-{3-[3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZENESULFONYL]PHENYL}PYRROLIDINE-2,5-DIONE can be compared with other pyrrolidine-2,5-dione derivatives, such as:
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound also exhibits anticonvulsant properties but differs in its molecular structure and specific activity profile.
2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate: Known for its use in photoaffinity labeling, this compound has distinct applications in biochemical research.
The uniqueness of 1-{3-[3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZENESULFONYL]PHENYL}PYRROLIDINE-2,5-DIONE lies in its specific combination of functional groups, which confer a unique set of chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C20H16N2O6S |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
1-[3-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]sulfonylphenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H16N2O6S/c23-17-7-8-18(24)21(17)13-3-1-5-15(11-13)29(27,28)16-6-2-4-14(12-16)22-19(25)9-10-20(22)26/h1-6,11-12H,7-10H2 |
InChI Key |
WPYYQOPWSXUMJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=CC=C2)S(=O)(=O)C3=CC=CC(=C3)N4C(=O)CCC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















